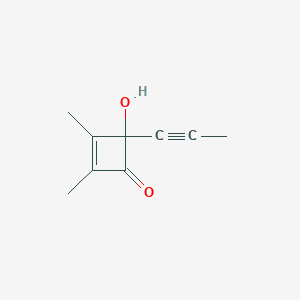
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI), also known as Talaromycin A, is a natural product that has been isolated from the fermentation broth of the fungus Talaromyces sp. YO-2. This compound has attracted attention due to its potential as a lead compound for the development of new drugs.
Mechanism Of Action
The mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is not fully understood. However, several studies have suggested that 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A may exert its biological activities by inhibiting the activity of various enzymes, including DNA polymerase, RNA polymerase, and topoisomerase.
Biochemical And Physiological Effects
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit several biochemical and physiological effects. For example, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to inhibit the growth of bacteria by disrupting the bacterial cell wall.
Advantages And Limitations For Lab Experiments
One of the advantages of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is its broad-spectrum activity against various bacteria and cancer cell lines. However, one of the limitations of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A. One of the future directions is the development of new derivatives of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A with improved solubility and potency. Another future direction is the investigation of the mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A, which may lead to the discovery of new targets for drug development. Finally, the potential of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A as a lead compound for the development of new drugs for the treatment of bacterial infections and cancer should be further explored.
Conclusion:
In conclusion, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is a natural product that has attracted attention due to its potential as a lead compound for the development of new drugs. 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor activities. The mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is not fully understood, but several studies have suggested that 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A may exert its biological activities by inhibiting the activity of various enzymes. There are several future directions for the research on 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A, including the development of new derivatives with improved solubility and potency, the investigation of the mechanism of action, and the exploration of its potential as a lead compound for the development of new drugs.
Synthesis Methods
The synthesis of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is a complex process that involves several steps. The first step is the isolation of the compound from the fermentation broth of the fungus Talaromyces sp. YO-2. The isolated compound is then purified using various chromatographic techniques. The final step involves the determination of the structure of the compound using various spectroscopic techniques.
Scientific Research Applications
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor activities. Several studies have been conducted to investigate the potential of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A as a lead compound for the development of new drugs. For example, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit potent antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
properties
CAS RN |
130352-47-5 |
|---|---|
Product Name |
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) |
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-hydroxy-2,3-dimethyl-4-prop-1-ynylcyclobut-2-en-1-one |
InChI |
InChI=1S/C9H10O2/c1-4-5-9(11)7(3)6(2)8(9)10/h11H,1-3H3 |
InChI Key |
OTVNZANYRJNCJP-UHFFFAOYSA-N |
SMILES |
CC#CC1(C(=C(C1=O)C)C)O |
Canonical SMILES |
CC#CC1(C(=C(C1=O)C)C)O |
synonyms |
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



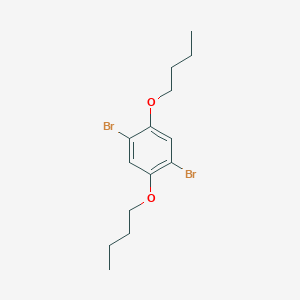
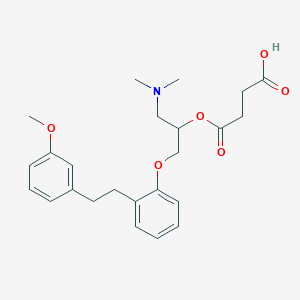
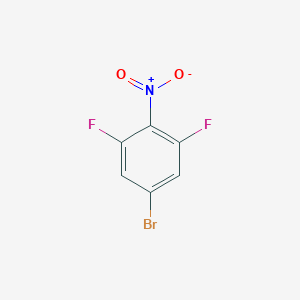
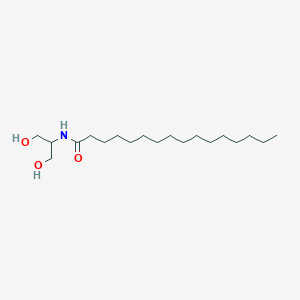
![2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B137550.png)
![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea](/img/structure/B137552.png)
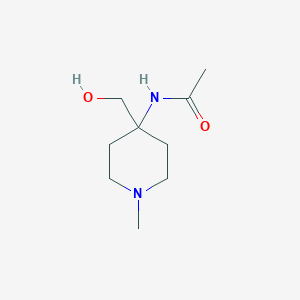
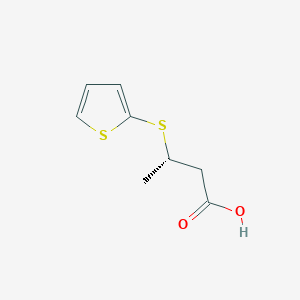
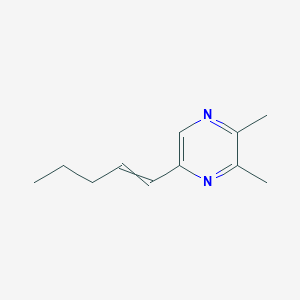
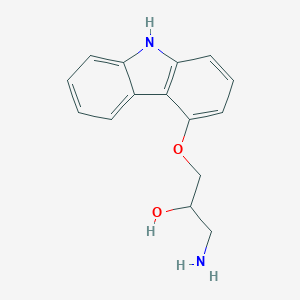
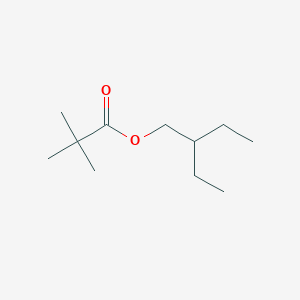
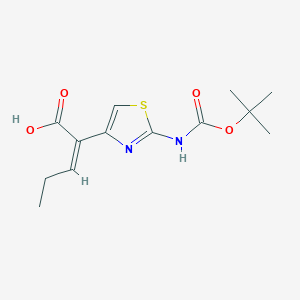
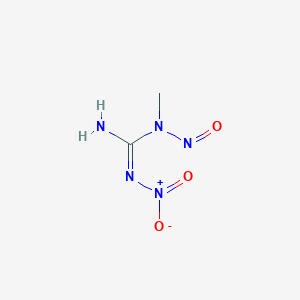
![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)